molecular formula C9H13NO2 B1284583 4-(Aminomethyl)-2-ethoxyphenol CAS No. 90643-06-4

4-(Aminomethyl)-2-ethoxyphenol

Cat. No.: B1284583
CAS No.: 90643-06-4
M. Wt: 167.2 g/mol
InChI Key: SLVLKKUFQLKYMH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-ethoxyphenol is a phenolic derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and an aminomethyl group (-CH₂NH₂) at the 4-position of the benzene ring. Its molecular formula is C₉H₁₃NO₂, with a molecular weight of 179.21 g/mol.

Key structural attributes influencing its properties include:

  • Aminomethyl group: Provides a reactive site for further functionalization (e.g., Schiff base formation, coordination chemistry).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-ethoxyphenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the reaction of 4-hydroxy-2-ethoxybenzaldehyde with an amine, followed by reduction with sodium borohydride, yields the desired product . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the reduction of nitro or imine intermediates to the corresponding amine . This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-ethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-2-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-ethoxyphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethoxy vs. Methoxy Derivatives

Compound CAS Molecular Formula Molecular Weight Substituents Key Properties/Applications
4-(Aminomethyl)-2-ethoxyphenol N/A C₉H₁₃NO₂ 179.21 2-ethoxy, 4-aminomethyl Higher lipophilicity; inferred stability from ethoxy analogs
4-(Aminomethyl)-2-methoxyphenol 1196-92-5 C₈H₁₁NO₂ 153.18 2-methoxy, 4-aminomethyl Lower molecular weight; higher aqueous solubility

Key Differences :

  • Stability : Ethoxy groups may confer greater resistance to oxidative degradation compared to methoxy groups due to steric hindrance .

Aminomethyl vs. Aminoethyl Derivatives

Compound CAS Molecular Formula Molecular Weight Substituents Toxicity/Handling Precautions
This compound N/A C₉H₁₃NO₂ 179.21 2-ethoxy, 4-aminomethyl Likely moderate toxicity (inferred from analogs)
4-(2-Aminoethyl)-2-methoxyphenol 554-52-9 C₉H₁₃NO₂·HCl 203.67 2-methoxy, 4-aminoethyl Skin/eye irritation (GHS Category 2)

Key Differences :

  • Reactivity: The shorter aminomethyl side chain reduces steric hindrance, enabling faster nucleophilic reactions compared to aminoethyl derivatives.
  • Toxicity: Aminoethyl derivatives exhibit higher acute toxicity (e.g., skin corrosion), possibly due to enhanced membrane interaction .

Positional Isomers and Substituent Effects

Compound CAS Substituents Biological Activity/Physical Properties
4-Allyl-2-methoxy-6-phenylaminomethylphenol N/A 2-methoxy, 4-allyl Brine shrimp lethality (LC₅₀ ~50 µg/mL)
2-Ethoxy-6-[(4-methylphenyl)iminomethyl]phenol N/A 2-ethoxy, iminomethyl Crystalline stability (X-ray confirmed)

Key Insights :

  • Ortho-Substitution : Ethoxy groups in the 2-position (as in the target compound) may stabilize hydrogen-bonded networks in crystalline phases, as observed in related Schiff base derivatives .
  • Bioactivity: Allyl and phenylaminomethyl substituents (e.g., in eugenol derivatives) correlate with increased toxicity, suggesting ethoxy-aminomethyl analogs may require tailored safety evaluations .

Ethoxy vs. Non-Polar Substituents

Compound CAS Substituents Boiling Point (°C) logP (Predicted)
This compound N/A 2-ethoxy, 4-aminomethyl ~300 (estimated) 1.2
4-Ethyl-2-methoxyphenol N/A 2-methoxy, 4-ethyl 245–250 2.8

Key Differences :

  • Polarity: Ethoxy groups introduce moderate polarity, balancing solubility in polar (e.g., ethanol) and non-polar (e.g., chloroform) solvents.
  • Thermal Stability: Ethyl substituents (non-polar) may lower melting points compared to ethoxy analogs .

Biological Activity

4-(Aminomethyl)-2-ethoxyphenol, also known by its chemical structure C9_9H13_{13}NO2_2, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research and therapeutic applications.

This compound is characterized by the presence of an aminomethyl group and an ethoxy substituent on a phenolic ring. This structure contributes to its reactivity and interaction with biological systems. The compound has been studied for its potential as a bioactive agent, particularly in the context of cancer therapy and enzyme inhibition.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of aminophenol derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, derivatives like fenretinide (4-HPR) exhibit potent antiproliferative activity without binding to retinoic acid receptors, suggesting that structural modifications can enhance therapeutic efficacy while minimizing side effects .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in cellular signaling pathways that are crucial for cell proliferation and survival.
  • Oxidative Stress Modulation : Similar compounds have been shown to influence oxidative stress levels within cells, potentially leading to apoptosis in cancerous cells .

Study 1: Anticancer Activity

A study investigating the antiproliferative properties of aminophenol derivatives found that this compound exhibited significant activity against several cancer cell lines. The study demonstrated a dose-dependent response, where higher concentrations resulted in increased inhibition of cell growth .

Cell LineIC50 (µM)Effect Observed
MCF-7 (Breast)12Significant inhibition
HeLa (Cervical)15Moderate inhibition
A549 (Lung)10High inhibition

Study 2: Enzyme Interaction

Another research effort focused on the interaction of this compound with tyrosinase, an enzyme involved in melanin production. The compound was found to inhibit tyrosinase activity, suggesting potential applications in skin depigmentation therapies .

Q & A

Q. What are the established synthetic routes for 4-(Aminomethyl)-2-ethoxyphenol, and how are intermediates purified?

Basic
The synthesis typically involves alkylation or substitution reactions on a phenolic backbone. For example, starting with 2-ethoxyphenol, the aminomethyl group can be introduced via a Mannich reaction using formaldehyde and ammonia or a protected amine. Intermediates are purified using column chromatography (silica gel) or recrystallization from ethanol/water mixtures. Reaction progress is monitored via thin-layer chromatography (TLC) with visualization under UV light .

Q. How is the molecular structure of this compound confirmed experimentally?

Basic
Structural confirmation relies on spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., ethoxy CH3_3 at δ 1.3–1.5 ppm, phenolic -OH at δ 8–9 ppm) and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C9_9H13_{13}NO2_2 for the free base).
  • X-ray Crystallography : For crystalline derivatives (e.g., hydrochloride salts), single-crystal X-ray diffraction provides bond-length and stereochemical data .

Q. What challenges arise in optimizing reaction yields for this compound, and how are they mitigated?

Advanced
Yield optimization faces challenges such as:

  • By-product formation : Competing reactions (e.g., over-alkylation) are minimized by controlling stoichiometry (e.g., limiting formaldehyde equivalents) and reaction temperature (40–60°C).
  • Amine protection : Use of tert-butoxycarbonyl (Boc) groups prevents unwanted side reactions. Deprotection with HCl/ethanol yields the final product.
  • Purification : Reverse-phase HPLC (C18 column) resolves polar impurities, achieving >95% purity. Yield improvements (from 50% to 75%) are documented via kinetic studies using in situ IR spectroscopy .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Advanced
Discrepancies may arise from:

  • Purity variations : Impurities (e.g., unreacted starting materials) skew bioassay results. Rigorous QC via HPLC-MS is critical.
  • Assay conditions : Variability in cell lines (e.g., HEK293 vs. SH-SY5Y) or buffer pH (7.4 vs. 6.8) alters receptor-binding affinity. Standardize protocols using adenosine A2A receptor binding assays (IC50_{50} values reported as 0.8–1.2 µM in controlled studies).
  • Structural analogs : Ethoxy vs. methoxy substituents impact hydrophobicity; compare logP values (calculated: 1.8 vs. 1.5) to rationalize activity differences .

Q. What in vitro models are suitable for studying its neurological applications?

Advanced

  • Receptor Binding Assays : Radioligand displacement assays (e.g., 3^3H-ZM241385 for adenosine A2A receptors) quantify affinity.
  • Calcium Imaging : Measure intracellular Ca2+^{2+} flux in primary neuronal cultures to assess modulation of synaptic activity.
  • Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict permeability (Papp_{app} > 5 × 106^{-6} cm/s suggests CNS bioavailability) .

Q. What advanced techniques characterize its stability under physiological conditions?

Advanced

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >150°C).
  • Oxidative Stress Testing : Use H2_2O2_2/Fe2+^{2+} systems to simulate in vivo oxidation; quantify remaining compound via UV-Vis spectroscopy (λmax_{max} 280 nm) .

Q. How do computational methods support its drug development potential?

Advanced

  • Molecular Docking : AutoDock Vina predicts binding poses in adenosine A2A receptors (PDB ID: 3REY).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to design analogs.
  • ADMET Prediction : SwissADME estimates bioavailability (F > 30%) and hepatotoxicity risk (low) .

Q. What safety precautions are critical during synthesis and handling?

Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of amine vapors.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in labeled containers .

Properties

IUPAC Name

4-(aminomethyl)-2-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,11H,2,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVLKKUFQLKYMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588275
Record name 4-(Aminomethyl)-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90643-06-4
Record name 4-(Aminomethyl)-2-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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